4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (C₁₀H₉ClN₂S, MW 224.71, CAS 40493-18-3) is a tricyclic heterocyclic compound synthesized via the Gewald reaction using 4-methylcyclohexanone as a key starting material. Cyclization with formamide and subsequent chlorination with phosphorus oxychloride yields the chloro-substituted derivative, which serves as a critical intermediate for further functionalization . Its structure features a tetrahydrobenzothiophene fused to a pyrimidine ring, with a chlorine atom at position 4 and a methyl group at position 5. This compound is widely utilized in medicinal chemistry for developing anti-proliferative agents .
Properties
IUPAC Name |
4-chloro-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-6-2-3-7-8(4-6)15-11-9(7)10(12)13-5-14-11/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDWARZBRRSRLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383115 | |
| Record name | 4-chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137438-23-4 | |
| Record name | 4-chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction for Amino Ester Formation
The synthesis begins with the Gewald reaction, a well-established protocol for constructing 2-aminothiophene derivatives. In this step, 4-methylcyclohexanone (1 ) reacts with elemental sulfur and cyanoacetamide in the presence of a base, typically morpholine or diethylamine, to yield the amino ester intermediate 2 (3-amino-5,6,7,8-tetrahydro-4-methylbenzothiophene-2-carboxylate). This reaction proceeds via a tandem Knoevenagel condensation and cyclization mechanism, facilitated by the nucleophilic attack of sulfur on the activated α,β-unsaturated nitrile intermediate.
Key parameters influencing yield and purity include:
Cyclization to Tricyclic Pyrimidinone
The amino ester 2 undergoes cyclization with formamide under reflux conditions (180–190°C, 6–8 hours) to form the tricyclic 4-pyrimidinone derivative 3 (7-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one). This step involves nucleophilic attack of the amine group on the formamide carbonyl, followed by dehydration to form the pyrimidine ring. The use of excess formamide (99.5%) ensures complete conversion, with reported yields exceeding 95%.
Chlorination with Phosphorus Oxychloride
The final step involves chlorination of the 4-position using phosphorus oxychloride (POCl₃). The pyrimidinone 3 is refluxed with POCl₃ (3–5 equivalents) in the presence of a catalytic amount of N,N-dimethylaniline (0.1–0.5 equivalents) at 110–120°C for 4–6 hours. The reaction proceeds via substitution of the hydroxyl group with chlorine, yielding the target compound 4 (4-chloro-7-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine) in 85–90% purity. Excess POCl₃ is neutralized with ice-cold water during workup.
Alternative Pathways and Modifications
Side Reactions and Byproduct Mitigation
A notable side reaction occurs when 4 reacts with p-phenylenediamine in isopropanol, leading to dimerization and forming compound 8 (bis-thienopyrimidine). This is attributed to the dual nucleophilicity of p-phenylenediamine, which can attack two molecules of 4 . To suppress dimerization:
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Stoichiometry : Use a 1:1 molar ratio of 4 to diamine.
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Temperature : Maintain reflux conditions (82°C) to favor mono-substitution.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Optimization
Recrystallization from ethanol/water (4:1 v/v) increases purity to >98%. HPLC analysis (C18 column, acetonitrile/water 70:30) confirms the absence of dimeric byproducts.
Industrial-Scale Considerations
Solvent and Catalyst Selection
Environmental Impact
The primary waste streams include spent POCl₃ (neutralized to phosphate salts) and sulfur-containing byproducts. Recent advances employ flow chemistry to reduce POCl₃ usage by 30%, enhancing sustainability.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Gewald Reaction | S₈, cyanoacetamide, morpholine, 85°C | 82 | 90 |
| Cyclization | Formamide, 180°C, 6 hours | 95 | 97 |
| Chlorination | POCl₃, N,N-dimethylaniline, 110°C, 5 hours | 88 | 98 |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-Chloro-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) by binding to its active site, thereby preventing the receptor’s activation and subsequent signaling pathways involved in cell proliferation . This inhibition can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The following table summarizes key structural analogs, their substituents, and physical properties:
Key Observations:
- Substituent Effects on Reactivity : The 4-chloro group in the target compound is highly reactive in nucleophilic substitution reactions, enabling the synthesis of hydrazine (e.g., 7b, 58% yield ) and aryl amine derivatives (e.g., 5d ). In contrast, analogs with bulky substituents like benzylpiperazinyl (4c) or tert-butyl (15) exhibit steric hindrance, reducing reaction rates .
- Ring System Variations : Pyrido[2,3-d]pyrimidine derivatives (e.g., 4f) lack the benzothiophene moiety, altering aromatic interactions and biological activity profiles .
- Physical Properties : The methyl group at position 7 in the target compound likely enhances solubility compared to tert-butyl-substituted analogs .
Biological Activity
4-Chloro-7-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (referred to as 4C7M5,6,7,8-TTP) is a heterocyclic compound with a molecular formula of and a molecular weight of approximately 238.74 g/mol. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
The specific mechanism of action for 4C7M5,6,7,8-TTP remains largely undefined due to its relatively recent emergence in scientific research. However, preliminary studies suggest that it may interact with various biochemical pathways involved in cell proliferation and apoptosis. The compound's structural features—specifically the presence of chlorine and methyl groups—may contribute to its unique biological properties.
Anticancer Properties
Recent investigations have indicated that 4C7M5,6,7,8-TTP exhibits promising anticancer activity. For instance:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to cancer cell proliferation. While the exact targets are not fully elucidated, it is hypothesized that the compound may affect pathways related to tumor growth and metastasis.
- Cell Line Studies : In vitro studies have demonstrated that 4C7M5,6,7,8-TTP shows significant inhibitory effects on various cancer cell lines. For example:
- MDA-MB-231 (Triple-Negative Breast Cancer) : This cell line exhibited a notable reduction in cell viability upon treatment with the compound.
- Selectivity : Preliminary results suggest that 4C7M5,6,7,8-TTP may have a favorable selectivity index compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU), indicating lower toxicity to normal cells while effectively targeting cancer cells.
Comparative Analysis
A comparison with other pyrimidine derivatives highlights the unique biological profile of 4C7M5,6,7,8-TTP:
| Compound Name | IC50 (μM) | Target Cells | Notes |
|---|---|---|---|
| 4C7M5,6,7,8-TTP | TBD | MDA-MB-231 | Promising anticancer activity |
| 5-Fluorouracil | 17.02 (MCF-7) | MCF-7 | Traditional chemotherapeutic |
| Other Pyrimidines | Varies | Various | Diverse biological activities |
Case Studies
- In Vivo Studies : A study involving BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with 4C7M5,6,7,8-TTP resulted in reduced tumor growth and metastasis compared to control groups.
- Toxicity Assessments : Safety profiles were evaluated through subacute toxicity studies in healthy mice. Results indicated that high doses (up to 40 mg/kg) did not produce significant adverse effects over a short treatment duration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
